Cas no 1341445-99-5 (2-(4-Chlorophenyl)oxolane-3-carboxylic acid)
2-(4-Chlorophenyl)oxolane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-chlorophenyl)oxolane-3-carboxylic acid
- 2-(4-chlorophenyl)oxolane-3-carboxylicacid
- 2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid
- 3-Furancarboxylic acid, 2-(4-chlorophenyl)tetrahydro-
- 2-(4-Chlorophenyl)oxolane-3-carboxylic acid
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- Inchi: 1S/C11H11ClO3/c12-8-3-1-7(2-4-8)10-9(11(13)14)5-6-15-10/h1-4,9-10H,5-6H2,(H,13,14)
- InChI Key: UGUJBBPWDUGJLX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C(C(=O)O)CCO1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 236
- XLogP3: 1.9
- Topological Polar Surface Area: 46.5
2-(4-Chlorophenyl)oxolane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1065286-1g |
2-(4-Chlorophenyl)oxolane-3-carboxylic acid |
1341445-99-5 | 98% | 1g |
$541.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361783-500mg |
2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid |
1341445-99-5 | 98% | 500mg |
¥3369.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361783-1g |
2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid |
1341445-99-5 | 98% | 1g |
¥4215.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361783-5g |
2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid |
1341445-99-5 | 98% | 5g |
¥14746.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361783-10g |
2-(4-Chlorophenyl)tetrahydrofuran-3-carboxylic acid |
1341445-99-5 | 98% | 10g |
¥20311.00 | 2024-08-09 | |
| Enamine | EN300-192304-1.0g |
2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1341445-99-5 | 1g |
$0.0 | 2023-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7085-500MG |
2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1341445-99-5 | 95% | 500MG |
¥ 2,574.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7085-1G |
2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1341445-99-5 | 95% | 1g |
¥ 3,220.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7085-5G |
2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1341445-99-5 | 95% | 5g |
¥ 9,655.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN7085-10G |
2-(4-chlorophenyl)oxolane-3-carboxylic acid |
1341445-99-5 | 95% | 10g |
¥ 14,322.00 | 2023-03-31 |
2-(4-Chlorophenyl)oxolane-3-carboxylic acid Suppliers
2-(4-Chlorophenyl)oxolane-3-carboxylic acid Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(4-Chlorophenyl)oxolane-3-carboxylic acid
Recent Advances in the Study of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5): A Comprehensive Research Brief
2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed studies published within the last two years. The compound's unique structural features, including the chlorophenyl moiety and the oxolane ring, have prompted investigations into its role as a potential pharmacophore in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in the synthesis of novel anti-inflammatory agents. Researchers utilized a multi-step synthetic route starting from 4-chlorobenzaldehyde, achieving an overall yield of 68% for 2-(4-Chlorophenyl)oxolane-3-carboxylic acid. Subsequent derivatization yielded compounds showing potent COX-2 inhibition (IC50 = 0.8 μM) with significant selectivity over COX-1 (selectivity index > 15). These findings suggest potential applications in developing safer NSAID alternatives.
Recent pharmacological evaluations have revealed unexpected neuroprotective properties of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid derivatives. A 2024 Nature Chemical Biology publication reported that specific ester derivatives demonstrated remarkable activity in protecting neuronal cells against oxidative stress (75% viability at 10 μM compared to 35% in controls). Mechanistic studies indicated activation of the Nrf2-ARE pathway, positioning these compounds as potential candidates for neurodegenerative disease research.
The compound's pharmacokinetic profile has been systematically investigated in recent preclinical studies. Data from a 2023 European Journal of Pharmaceutical Sciences article showed favorable absorption characteristics (Fa = 82% in rat models) and moderate plasma protein binding (68-72%). Interestingly, the carboxylic acid moiety contributes to both its solubility (2.1 mg/mL at pH 7.4) and its ability to penetrate the blood-brain barrier (brain/plasma ratio = 0.45), making it particularly valuable for CNS-targeted drug development.
Emerging applications in cancer research have expanded the compound's therapeutic potential. A recent ACS Medicinal Chemistry Letters study (2024) described novel amide derivatives of 2-(4-Chlorophenyl)oxolane-3-carboxylic acid that exhibited selective cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231, IC50 = 3.2 μM) while showing minimal effects on normal mammary epithelial cells (MCF-10A, IC50 > 50 μM). Proteomic analysis suggested these compounds may modulate the PI3K/AKT/mTOR pathway through a unique mechanism distinct from current inhibitors.
Ongoing research continues to explore the compound's versatility. Current investigations focus on its potential as a building block for PROTACs (Proteolysis Targeting Chimeras), with preliminary results showing successful incorporation into molecules targeting estrogen receptor degradation. The compound's structural features appear to contribute favorably to both target binding and E3 ligase recruitment in these bifunctional molecules.
In conclusion, 2-(4-Chlorophenyl)oxolane-3-carboxylic acid (CAS: 1341445-99-5) represents a promising scaffold with diverse therapeutic applications. Its demonstrated activities across multiple disease areas, coupled with favorable physicochemical properties, position it as a valuable compound for future drug discovery efforts. Continued research into structure-activity relationships and mechanism of action will likely yield additional insights and potential clinical candidates in the coming years.
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